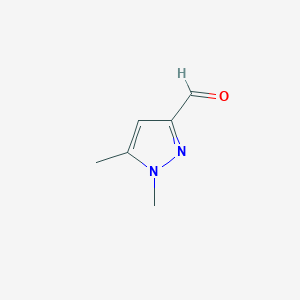

1,5-dimethyl-1H-pyrazole-3-carbaldehyde

Description

Significance in Heterocyclic Chemistry Research

In the field of heterocyclic chemistry, pyrazole (B372694) aldehydes are recognized as strategic intermediates for creating a wide array of biologically active compounds. umich.edu The aldehyde functional group is highly reactive and serves as a handle for introducing further molecular complexity through various chemical transformations. Specifically, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde is a valuable building block in organic synthesis. The substitution pattern of this particular isomer, with the formyl group at the C3 position, offers a different steric and electronic environment compared to the more commonly studied C4-formyl pyrazoles, providing chemists with alternative pathways for designing novel molecular scaffolds.

Historical Context of Pyrazole-Based Compounds in Scientific Inquiry

The study of pyrazoles has a rich history dating back to the 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. semanticscholar.org This was followed by the first synthesis of the parent pyrazole compound by Edward Buchner in 1889. A foundational method for creating substituted pyrazoles, known as the Knorr pyrazole synthesis, involves the condensation of β-diketones with hydrazines and was also developed in 1883. Pyrazole-based compounds are not merely synthetic curiosities; the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting their presence in biological systems. This historical foundation has established pyrazoles as a privileged scaffold in medicinal and agricultural chemistry. nih.govekb.eg

Overview of Research Trajectories for Formylpyrazoles

Research involving formylpyrazoles has largely focused on their synthesis and subsequent elaboration into more complex heterocyclic systems. A predominant method for their synthesis is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring. umich.edusemanticscholar.org However, studies on the formylation of dimethylpyrazoles have shown that the reaction typically occurs at the C4 position for N-alkylated pyrazoles. researchgate.net The synthesis of C3-carbaldehyde isomers like this compound often requires alternative, multi-step synthetic routes.

The primary trajectory for these compounds is their use as precursors. The aldehyde group readily undergoes condensation reactions with various nucleophiles, including amines and active methylene (B1212753) compounds, to form Schiff bases, chalcones, and other key intermediates. ekb.eg These reactions are pivotal in building fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are scaffolds found in many biologically active molecules. nih.gov The exploration of pyrazole carbaldehydes continues to be a vibrant area of research, aiming to develop novel therapeutics, agrochemicals, and materials. dntb.gov.ua

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-6(4-9)7-8(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGNECLIVOTMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426883 | |

| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-10-8 | |

| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,5 Dimethyl 1h Pyrazole 3 Carbaldehyde and Its Derivatives

Classical Synthetic Routes

Classical approaches to pyrazole (B372694) synthesis are foundational and often involve the stepwise construction of the heterocyclic ring from acyclic precursors. These methods, while traditional, are robust and widely utilized for their reliability.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most conventional and enduring method for pyrazole ring synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.org To form the specific 1,5-dimethylpyrazole (B184060) scaffold, the reaction is carried out between pentane-2,4-dione (also known as acetylacetone) and methylhydrazine. nih.gov

This reaction proceeds via nucleophilic attack of the hydrazine nitrogens onto the carbonyl carbons of the diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring. A notable challenge in this specific synthesis is the lack of regioselectivity when using an unsymmetrical hydrazine like methylhydrazine. The reaction yields a mixture of two regioisomers: the desired 1,5-dimethyl-1H-pyrazole and the isomeric 1,3-dimethyl-1H-pyrazole. nih.gov The separation of these isomers can be challenging, which is a limitation of this route for producing a single, pure product. Once isolated, the 1,5-dimethyl-1H-pyrazole serves as the direct precursor for the target aldehyde via subsequent formylation.

Multicomponent Reactions (MCRs) for Pyrazole Ring Formation

Multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules in a single pot by combining three or more reactants. nih.gov This strategy is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. mdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles. nih.govmdpi.com

For instance, a three-component reaction involving an aldehyde, a β-ketoester, and a hydrazine can yield persubstituted pyrazoles. nih.gov While a specific MCR tailored for the direct synthesis of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde is not commonly cited, the principles of MCRs can be applied. A hypothetical one-pot synthesis could involve the combination of methylhydrazine, a suitable 1,3-dicarbonyl equivalent, and a formylating agent. The advantage of such an approach would be the circumvention of isolating intermediate products, thereby saving time and resources. Often, MCRs are used to produce pyrazole-4-carbaldehydes or other derivatives, which can then be further modified. mdpi.com

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net This reaction is particularly effective for synthesizing pyrazole aldehydes and can be applied in several ways to achieve the target compound, this compound.

A direct approach to the target molecule is the electrophilic formylation of the pre-formed 1,5-dimethyl-1H-pyrazole ring. Pyrazoles are π-excessive aromatic systems that readily undergo electrophilic substitution, typically at the C4 position. However, if the C4 position is blocked or if the reaction conditions are controlled, substitution can occur at other positions.

The formylation of N-alkyl-3,5-dimethylpyrazoles with the Vilsmeier-Haack reagent has been shown to yield the corresponding 4-formyl derivatives. researchgate.net For 1,5-dimethyl-1H-pyrazole, the electron-donating effects of the two methyl groups activate the ring towards electrophilic attack. The regioselectivity of the formylation (C3 vs. C4) is a critical factor. While C4 is often the most reactive site, specific reaction conditions can influence the substitution pattern to favor the formation of the 3-carbaldehyde.

Table 1: Examples of Vilsmeier-Haack Formylation of Pyrazole Derivatives

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole | POCl₃, DMF | Reflux, 1h | 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | High |

| 3-Acetyl-2H-chromen-2-one phenylhydrazone | POCl₃, DMF | 50-60°C, 5-6h | 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Good |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 120°C, 2h | 1,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehydes | Moderate |

An alternative and elegant strategy involves the simultaneous cyclization and formylation of a suitable hydrazone precursor using the Vilsmeier-Haack reagent. This method builds the pyrazole ring and introduces the formyl group in a single synthetic operation. The reaction typically starts with a hydrazone derived from a ketone and a hydrazine. researchgate.netchemmethod.comresearchgate.net

For the synthesis of this compound, the starting material would be the methylhydrazone of a propanone derivative. The Vilsmeier reagent then acts as both a cyclizing and formylating agent. This approach is particularly common for the synthesis of pyrazole-4-carbaldehydes. researchgate.netresearchgate.netdegres.eu The mechanism involves the formation of an enehydrazine intermediate from the hydrazone, which then undergoes intramolecular cyclization promoted by the Vilsmeier reagent, with subsequent formylation. The regiochemical outcome depends on the structure of the initial hydrazone.

The active formylating agent in the Vilsmeier-Haack reaction is the Vilsmeier reagent , which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). beilstein-journals.org

The formation of the reagent begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate (B8581778) anion to yield the electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent. beilstein-journals.org

This iminium ion is a potent electrophile. In the formylation of an N-alkylpyrazole, the pyrazole ring's π-system attacks the electrophilic carbon of the iminium ion. The resulting intermediate then eliminates a proton to restore aromaticity, forming a new iminium salt attached to the pyrazole ring. The final step is the aqueous workup, during which this iminium salt is hydrolyzed to yield the desired aldehyde product, this compound. beilstein-journals.org This mechanism underscores the dual role of the DMF/POCl₃ system: to generate a powerful electrophile and to serve as the source of the formyl group.

Oxidation of Pyrazole Alcohols

A key method for the synthesis of pyrazole aldehydes is the oxidation of their corresponding pyrazole alcohols. This transformation allows for the direct introduction of the aldehyde functionality onto the pyrazole ring. For instance, 1,3-diaryl-1H-pyrazole-4-carbaldehydes can be prepared by the oxidation of the corresponding (1,3-diaryl-1H-pyrazol-4-yl)methanol. umich.eduresearchgate.net This reaction can be effectively carried out using a system of Iron(III) chloride hexahydrate (FeCl3·6H2O) catalyzed by the stable free radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). umich.eduresearchgate.net This method is noted for providing high yields of the desired aldehydes, ranging from 50-85%, without significant over-oxidation to the corresponding carboxylic acids. umich.eduresearchgate.net Another reagent used for this type of oxidation is pyridinium (B92312) chlorochromate (PCC), which converts pyrazolic alcohols to 3-formylpyrazoles in dichloromethane (B109758) (DCM) at room temperature. chim.it

Condensation Methods with 4-Formylantipyrine

4-Formylantipyrine, a derivative of pyrazole, serves as a valuable building block in condensation reactions to create more complex molecular architectures. Its aldehyde group readily reacts with active methylene (B1212753) compounds. For example, research has explored the condensation reactions of 4-formylantipyrine with various methylenenitriles to synthesize new 4-substituted derivatives of antipyrine. researchgate.net Similarly, related pyrazole aldehydes, such as 1,3-diphenylpyrazole-4-carboxaldehyde, undergo condensation with acetophenone (B1666503) derivatives, active methylene compounds, and hydrazines to yield a variety of derivative structures. ekb.eg These condensation reactions are fundamental in expanding the chemical diversity of pyrazole-based compounds.

Modern and Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives, focusing on reducing energy consumption, minimizing waste, and avoiding hazardous solvents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. degres.eumedicaljournalshouse.com The Vilsmeier-Haack reaction, a common method for formylating pyrazoles, has been significantly improved through microwave irradiation. degres.eunih.gov Studies have shown that the synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes, which takes 1-7 hours under conventional heating, can be completed in just 5-15 minutes using microwave assistance. degres.eu This rapid and efficient heating method has been used to prepare various 4-formylpyrazoles and pyrazole derivatives, often with improved yields and simplified work-up procedures. degres.eubohrium.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Formylation

| Parameter | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Reaction Time | 1–7 hours | 5–15 minutes | degres.eu |

| Yield | ~70–75% | ~85–90% | smolecule.com |

| Solvent | DMF (Dimethylformamide) | Acetonitrile / Ethanol (B145695) | degres.eusmolecule.com |

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that enhances reaction rates through the phenomenon of acoustic cavitation. degres.eu The application of ultrasound to the Vilsmeier-Haack formylation of pyrazoles has demonstrated a significant reduction in reaction time, from hours to 10-60 minutes. degres.eu This method provides an energy-efficient alternative to conventional heating, resulting in high yields and easier product isolation. degres.eu Ultrasound has been successfully employed in the synthesis of various pyrazole derivatives, including 1,5-disubstituted tetrazoles derived from pyrazole aldehydes, highlighting its utility in constructing complex heterocyclic systems under mild conditions. mdpi.comsciencegate.appnih.gov

Table 2: Reaction Time Comparison for Pyrazole-4-carbaldehyde Synthesis

| Method | Reaction Time | Reference |

|---|---|---|

| Conventional Heating | 1–7 hours | degres.eu |

| Ultrasound Irradiation | 10–60 minutes | degres.eu |

| Microwave Irradiation | 5–15 minutes | degres.eu |

Aqueous Media Reactions

The use of water as a solvent is a cornerstone of green chemistry. Multi-component reactions for the synthesis of complex pyrazole-containing heterocycles, such as pyrano[2,3-c]pyrazoles and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, have been successfully developed in aqueous media. nih.govmdpi.com These reactions benefit from the unique properties of water and often proceed with high efficiency, simple work-up procedures, and minimal environmental impact. nih.gov For example, the synthesis of N-formyl-2-pyrazoline derivatives has been achieved in an aqueous 2-methoxyethanol (B45455) medium, showcasing the feasibility of using water-based systems for such transformations. scitecresearch.com

Solvent-Free Conditions

Conducting reactions under solvent-free conditions represents an ideal green chemistry approach, as it eliminates solvent waste entirely. One-pot, multi-component syntheses of pyrazole derivatives have been effectively performed by simply heating or refluxing the mixture of reactants without any solvent. rsc.org For instance, highly substituted pyrano[2,3-c]pyrazoles have been synthesized in high yields through a five-component, solvent-free reaction catalyzed by montmorillonite (B579905) K10 clay. nih.gov These solvent-free methods are not only environmentally friendly but also often lead to higher yields and simplified purification processes. nih.govrsc.org

Catalytic Methods in Pyrazole Synthesis

Catalytic methods represent a significant advancement in the synthesis of pyrazole derivatives, offering pathways that are often more efficient, selective, and environmentally benign than traditional stoichiometric approaches. These methods utilize a variety of catalysts, including nanocomposites, ionic liquids, Lewis acids, and organocatalysts, to facilitate the construction of the pyrazole ring and its fused derivatives. The application of catalysis in pyrazole synthesis aligns with the principles of green chemistry by enabling reactions under milder conditions, reducing waste, and allowing for catalyst recycling and reuse.

CeO2/CuO@GQDs@NH2 Nanocomposite Catalysis

The CeO2/CuO@GQDs@NH2 nanocomposite has emerged as a highly effective and reusable heterogeneous catalyst for the synthesis of pyrazole derivatives. informahealthcare.com This nanocomposite leverages the synergistic properties of its components: cerium and copper oxides provide robust catalytic sites, while graphene quantum dots (GQDs) offer a large surface area, and amino group functionalization enhances catalytic activity. informahealthcare.com The catalyst is thoroughly characterized using techniques such as SEM, FT-IR, XRD, EDS, TGA, BET, VSM, and XPS to confirm its structure and properties. informahealthcare.comresearchgate.net

This catalyst has been successfully employed in the synthesis of bis-pyrazoles at room temperature. informahealthcare.com The proposed mechanism involves an initial condensation of a 1,3-dicarbonyl compound (like dimethyl acetylenedicarboxylate) with a hydrazine, which generates a pyrazolone (B3327878) derivative in situ. This intermediate then reacts with an aromatic aldehyde in a Knoevenagel-type condensation. The resulting arylidene pyrazolone subsequently undergoes a Michael addition with another molecule of the pyrazolone to yield the final bis-pyrazole product. The amino groups on the nanocomposite surface are believed to activate the carbonyl groups through hydrogen bonding, facilitating the reaction. informahealthcare.com

A significant advantage of this method is the catalyst's reusability. Studies have shown that the CeO2/CuO@GQDs@NH2 nanocomposite can be recovered and reused for at least six consecutive cycles with only a minimal decrease in product yield, demonstrating its high stability and practical utility. informahealthcare.com

| Entry | Aromatic Aldehyde | Time (min) | Yield (%) | Reference |

| 1 | 4-ClC6H4 | 40 | 94 | informahealthcare.com |

| 2 | 4-BrC6H4 | 45 | 92 | informahealthcare.com |

| 3 | 2-MeC6H4 | 55 | 84 | informahealthcare.com |

| 4 | C6H5 | 55 | 82 | informahealthcare.com |

| 5 | 2-ClC6H4 | 40 | 91 | informahealthcare.com |

| 6 | 4-MeC6H4 | 55 | 82 | informahealthcare.com |

| 7 | 3-BrC6H4 | 45 | 88 | informahealthcare.com |

Ionic Liquid Promoted Reactions

Ionic liquids (ILs) have gained significant attention as green and versatile media and catalysts for the synthesis of pyrazole derivatives. bohrium.comias.ac.in Their unique properties, such as low volatility, high thermal stability, and tunable acidity/basicity, make them excellent alternatives to conventional volatile organic solvents. ias.ac.in ILs can function as both the solvent and the catalyst, simplifying reaction procedures and promoting green chemistry principles. rsc.org

Transition metal-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrachloroferrate ([C4mim][FeCl4]), have been utilized as efficient homogeneous catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in The Lewis acidic nature of these ILs is crucial for catalyzing the condensation reaction. ias.ac.in Research has demonstrated that these catalysts can be recycled and reused for multiple cycles with a gradual decrease in yield, highlighting their potential for sustainable processes. ias.ac.in

Furthermore, basic ionic liquids have been used in grinding-induced, water-promoted syntheses of highly functionalized pyrazoles, achieving high yields without the formation of by-products. rsc.org This solvent-free or minimal-solvent approach further enhances the environmental friendliness of pyrazole synthesis. rsc.org

Table 2: Fe(III)-Based Ionic Liquid Catalysis in Pyrazole Synthesis

| Entry | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | No Catalyst (in water) | 12 | 0 | ias.ac.in |

| 2 | [C4mim][BF4] | 8 | 0 | ias.ac.in |

| 3 | [C2mim][OH] | 8 | 0 | ias.ac.in |

| 4 | FeCl3 (10 mol%) | 2 | 70 | ias.ac.in |

Table 3: Reusability of [C4mim][FeCl4] Catalyst

| Cycle | Yield (%) | Reference |

|---|---|---|

| 1 | 90 | ias.ac.in |

| 2 | 88 | ias.ac.in |

| 3 | 84 | ias.ac.in |

Cerium Ammonium (B1175870) Nitrate (B79036) (CAN) Catalysis

Cerium (IV) Ammonium Nitrate (CAN) is a versatile and inexpensive reagent that functions as both a one-electron oxidant and a Lewis acid catalyst in organic synthesis. nih.govacs.org Its utility in constructing pyrazole rings has been demonstrated through several synthetic strategies, particularly in multicomponent reactions (MCRs). nih.govnih.govresearchgate.net

One notable application involves a convenient synthesis of tetrasubstituted pyrazoles. nih.gov The process begins with the CAN-initiated reaction of a 1,3-diketone and a radicophile, such as allyltrimethylsilane, followed by the cerium-catalyzed addition of a substituted hydrazine. nih.gov This method provides good yields of highly functionalized pyrazoles.

CAN has also been effectively used to catalyze four-component, one-pot syntheses of dihydropyrano[2,3-c]pyrazole derivatives under ultrasound irradiation in water. nih.govresearchgate.net This environmentally compatible approach involves the reaction of a hydrazine, a β-keto ester, an aromatic aldehyde, and malononitrile (B47326), producing the target compounds in good to excellent yields. nih.gov The use of water as a solvent and ultrasound irradiation makes this method economical, non-toxic, and efficient. nih.govresearchgate.net

Table 4: CAN-Mediated Synthesis of Tetrasubstituted Pyrazoles

| Diketone | Hydrazine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Pentanedione | Phenylhydrazine HCl | 4-Allyl-3,5-dimethyl-1-phenyl-1H-pyrazole | 71 | nih.gov |

| 2,4-Pentanedione | 4-Methoxyphenylhydrazine HCl | 4-Allyl-1-(4-methoxy-phenyl)-3,5-dimethyl-1H-pyrazole | 74 | nih.gov |

SnCl2 Catalysis

Stannous chloride (SnCl2), a mild Lewis acid, has been recognized as an effective catalyst for the synthesis of various heterocyclic compounds, including derivatives of pyrazole. researchgate.netnih.gov Its catalytic activity is particularly valuable in multicomponent reactions where it can promote the formation of multiple C-C and C-N bonds in a single step.

SnCl2 has been specifically reported to catalyze the three-component synthesis of pyrazole-fused pyridine (B92270) derivatives. researchgate.net This reaction typically involves the condensation of an aminopyrazole, an α,β-unsaturated aldehyde, and a cyclic 1,3-diketone. The role of SnCl2 is to activate the carbonyl and enamine substrates, facilitating the cascade of reactions that lead to the fused heterocyclic system. The use of SnCl2 is advantageous due to its low cost, low toxicity, and effectiveness under aqueous conditions, aligning with the goals of green chemistry. asianpubs.org While detailed studies on its application for this compound are specific, its proven efficacy in constructing related pyrazole-fused systems demonstrates its potential in this area. researchgate.net

Table 5: Conceptual Representation of SnCl2-Catalyzed Synthesis of Pyrazole-Fused Pyridines

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

|---|

L-Tyrosine Catalysis

L-Tyrosine, a naturally occurring amino acid, has been identified as an efficient, biodegradable, and environmentally benign organocatalyst for the synthesis of pyrazole derivatives. researchgate.net Its application is a prime example of green chemistry, utilizing a non-toxic, renewable catalyst to promote complex organic transformations.

The catalytic activity of L-Tyrosine has been demonstrated in the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net This reaction brings together an aldehyde, malononitrile, a β-keto ester (such as acetoacetic ester), and hydrazine hydrate. The synthesis is often performed under microwave irradiation in a green solvent system like ethanol-water, which significantly reduces reaction times and improves energy efficiency. researchgate.netresearchgate.net L-Tyrosine is believed to act as a bifunctional catalyst, with its acidic (carboxyl) and basic (amino) groups facilitating the sequential condensation and cyclization steps of the reaction cascade.

Table 6: L-Tyrosine Catalyzed Synthesis of Dihydropyrano[2,3-c]pyrazoles

| Aldehyde | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethanol-Water | Microwave | 92 | researchgate.net |

| 4-Chlorobenzaldehyde | Ethanol-Water | Microwave | 95 | researchgate.net |

| 4-Methylbenzaldehyde | Ethanol-Water | Microwave | 90 | researchgate.net |

| 4-Methoxybenzaldehyde | Ethanol-Water | Microwave | 88 | researchgate.net |

Reactivity and Derivatization of 1,5 Dimethyl 1h Pyrazole 3 Carbaldehyde

Functional Group Transformations of the Aldehyde Moiety

The aldehyde group at the C-3 position of the 1,5-dimethylpyrazole (B184060) ring is the primary site of reactivity, enabling its use as a precursor for more complex molecular architectures.

Condensation Reactions with Amines and Hydrazines to Form Schiff Bases

The carbonyl group of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding imines, commonly known as Schiff bases, and hydrazones, respectively. This reaction typically proceeds by nucleophilic addition of the amine to the aldehyde, followed by dehydration. jocpr.com

While specific studies detailing the synthesis of Schiff bases from this compound are not prevalent, analogous reactions with other substituted pyrazole (B372694) aldehydes are well-documented. For instance, 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde has been shown to react with a variety of aromatic amines in ethanol (B145695) under reflux to produce a series of pyrazole-based Schiff bases in good to high yields. ekb.eg This reaction highlights the general applicability of this transformation to pyrazole aldehydes. The formation of these azomethine linkages is a crucial step in synthesizing ligands for metal complexes and compounds with potential biological activities. ekb.egniscair.res.in

Table 1: Examples of Schiff Base Formation from an Analogous Pyrazole Aldehyde Data derived from analogous reactions of 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde. ekb.eg

| Amine Reactant | Product Structure (Analogous) | Yield (%) |

| p-Methylaniline | N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-4-methylaniline | High |

| m-Methylaniline | N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3-methylaniline | High |

| p-Chloroaniline | 4-chloro-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline | Good |

| m-Chloroaniline | 3-chloro-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline | Good |

| α-Naphthylamine | N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)naphthalen-1-amine | Good |

Reactions with Active Methylene (B1212753) Compounds

This compound can react with compounds containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in what is known as the Knoevenagel condensation. wikipedia.org This base-catalyzed reaction is a fundamental carbon-carbon bond-forming process that yields a substituted alkene after dehydration.

Common active methylene compounds used in this reaction include malononitrile (B47326), ethyl cyanoacetate, and pyrazolones. researchgate.netresearchgate.net Research on analogous pyrazole aldehydes, such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, demonstrates that the condensation with malononitrile proceeds efficiently in an aqueous ethanol medium using a mild catalyst like ammonium (B1175870) carbonate. researchgate.net This "green" approach provides rapid access to 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile. researchgate.net This type of reaction serves as a key step in the synthesis of more complex heterocyclic systems, where the resulting alkene product can undergo further intramolecular reactions. nih.govnih.gov

Table 2: Knoevenagel Condensation with an Analogous Pyrazole Aldehyde Data based on the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile. researchgate.net

| Reactants | Catalyst | Solvent | Product |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, Malononitrile | Ammonium Carbonate | Water:Ethanol (1:1) | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile |

Cyclization Reactions to Form Fused Heterocycles

The reactivity of the aldehyde moiety is extensively exploited in multicomponent reactions (MCRs) to construct fused heterocyclic systems where the pyrazole ring is annulated with other rings.

The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones is efficiently achieved through a one-pot, three-component condensation. This reaction typically involves an aldehyde, phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione), and an active methylene compound such as malononitrile or ethyl cyanoacetate. rhhz.netchemrevlett.com While aromatic aldehydes are commonly used, substituted heteroaromatic aldehydes like this compound are also suitable substrates. chemrevlett.com

The reaction mechanism generally begins with the Knoevenagel condensation between the pyrazole aldehyde and the active methylene compound. This is followed by a Michael addition of phthalhydrazide to the resulting electron-deficient alkene, and subsequent intramolecular cyclization and dehydration to yield the final fused product. chemrevlett.com Various catalysts, including ionic liquids and nanoparticles, have been employed to promote this transformation under mild or solvent-free conditions. rhhz.netchemrevlett.com For example, a base-catalyzed cyclocondensation of 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde with malononitrile and phthalhydrazide has been reported to proceed in good yields. chemrevlett.com

The chromeno[2,3-c]pyrazol-4(1H)-one scaffold can be synthesized through multicomponent strategies. One established method involves a one-pot reaction between an aldehyde, 4-hydroxycoumarin, and a pyrazolone (B3327878) derivative. However, an alternative and relevant pathway involves the cycloaddition of nitrilimines to coumarin (B35378) derivatives bearing an electron-withdrawing group at the 3-position, such as 3-cyanocoumarin. scielo.br

Although a direct synthesis starting from this compound is not explicitly detailed in the provided context, related syntheses of chromone-fused pyrazoles often involve tandem reactions starting with formylchromones and pyrazole derivatives. nih.gov A plausible, though not directly cited, route could involve an initial Knoevenagel-type condensation between this compound and a suitable coumarin precursor, followed by cyclization to form the fused chromeno-pyrazole system.

Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles. chim.it The most common synthetic route is the Friedländer annulation, which involves the condensation of a 5-amino-pyrazole-4-carbaldehyde with a compound containing an active methylene group adjacent to a carbonyl. semanticscholar.org This approach, however, is not directly applicable to this compound as it lacks the requisite 5-amino substituent.

Alternative strategies for non-aminated pyrazole aldehydes have been developed. For instance, a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes has been reported for the synthesis of this ring system. nih.gov More relevant to the specified starting material, multicomponent reactions offer a viable pathway. A one-pot, three-component cyclocondensation of 1,3-diphenylpyrazole-4-carboxaldehyde, malononitrile, and various thiol derivatives in the presence of a base catalyst has been shown to produce highly substituted pyrazolo[3,4-b]pyridine derivatives. This suggests that this compound could similarly react with an active methylene nitrile and a suitable third component to construct the fused pyridine (B92270) ring.

Synthesis of Pyrano[2,3-c]pyrazole Derivatives

The synthesis of the pyrano[2,3-c]pyrazole scaffold from this compound is a well-established transformation that typically proceeds via a multi-component reaction strategy. This approach involves the reaction of the aldehyde, an active methylene compound (such as malononitrile), and a pyrazolone in the presence of a catalyst.

The reaction mechanism commences with a Knoevenagel condensation between this compound and the active methylene compound, catalyzed by a base like piperidine (B6355638) or guanidine (B92328) carbonate. This step forms a highly electrophilic pyrazolyl-arylidene intermediate. Subsequently, a 3-methyl-1H-pyrazol-5(4H)-one derivative performs a Michael addition to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final, stable 6-amino-4-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative. nih.govbohrium.com The use of various catalysts and reaction media, including green options like water, has been explored to optimize yields and reaction times. nih.gov

| Reactants | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Aldehyde, Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-one | Piperidine | Ethanol | Reflux | Good to Excellent |

| Aldehyde, Malononitrile, Hydrazine (B178648) Hydrate, Ethyl Acetoacetate | Guanidine Carbonate | Water | Ambient Temp. | High |

| Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | SnCl₂ | - | Microwave | ~88% |

Imidazo[4,5-b]pyridines

The synthesis of imidazo[4,5-b]pyridines can be achieved through the condensation of an o-phenylenediamine (B120857) derivative, such as 2,3-diaminopyridine, with an aldehyde. In this context, this compound serves as the aldehyde component. The reaction typically proceeds in two stages: an initial condensation to form a Schiff base intermediate, followed by cyclization and subsequent oxidation to furnish the aromatic imidazo[4,5-b]pyridine ring system. The oxidation step is crucial for aromatization and can be carried out using various oxidizing agents or, in some cases, by air oxidation. This method provides a direct route to 2-(1,5-dimethyl-1H-pyrazol-3-yl)imidazo[4,5-b]pyridine, a complex heterocyclic system with potential applications in medicinal chemistry.

| Reactant 1 | Reactant 2 | Key Steps | Product Type |

|---|---|---|---|

| This compound | 2,3-Diaminopyridine | 1. Condensation 2. Cyclization 3. Oxidation/Aromatization | 2-(1,5-Dimethyl-1H-pyrazol-3-yl)imidazo[4,5-b]pyridine |

Oxidation Reactions

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation is a key step for creating derivatives with different electronic and biological properties. A standard and effective method for this oxidation is the use of potassium permanganate (B83412) (KMnO₄) in a water-pyridine medium. researchgate.net This procedure cleanly converts the aldehyde to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in high yields. researchgate.netresearchgate.net The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. researchgate.net

| Starting Material | Oxidizing Agent | Solvent/Medium | Product | Yield |

|---|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | Water-Pyridine | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | High |

Reduction Reactions

The formyl group is susceptible to reduction to either a hydroxymethyl group or a methyl group. The reduction to the corresponding alcohol, (1,5-dimethyl-1H-pyrazol-3-yl)methanol, is typically achieved under mild conditions using sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reaction is generally high-yielding and chemoselective, preserving the pyrazole ring. More vigorous reduction conditions, such as those employed in the Wolff-Kishner (hydrazine, strong base, high temperature) or Clemmensen (zinc amalgam, concentrated HCl) reductions, can be used to fully reduce the aldehyde to a methyl group, yielding 1,3,5-trimethyl-1H-pyrazole.

| Starting Material | Reducing Agent | Product | Product Type |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | (1,5-Dimethyl-1H-pyrazol-3-yl)methanol | Alcohol |

| This compound | Hydrazine/KOH (Wolff-Kishner) | 1,3,5-Trimethyl-1H-pyrazole | Alkane |

Introduction of Other Functional Groups onto the Pyrazole Scaffold

Beyond the reactivity of the aldehyde group, the pyrazole ring itself can undergo functionalization, primarily through electrophilic aromatic substitution.

Halogenation

The pyrazole ring in this compound can be halogenated via electrophilic substitution. The substitution occurs regioselectively at the C4 position, which is the only unsubstituted carbon on the ring. The reaction is typically carried out using N-halosuccinimides (NCS for chlorination, NBS for bromination, NIS for iodination) in a suitable solvent like carbon tetrachloride or water. nih.gov The electron-withdrawing nature of the carbaldehyde group at C3 deactivates the ring towards electrophilic attack, but the substitution is directed to the C4 position by the N1-methyl and C5-methyl groups. This provides a reliable method for producing 4-halo-1,5-dimethyl-1H-pyrazole-3-carbaldehyde derivatives, which are useful precursors for cross-coupling reactions. nih.gov

| Reagent | Solvent | Product |

|---|---|---|

| N-Chlorosuccinimide (NCS) | CCl₄ or H₂O | 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde |

| N-Bromosuccinimide (NBS) | CCl₄ or H₂O | 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbaldehyde |

| N-Iodosuccinimide (NIS) | Acidic Media (e.g., H₂SO₄) | 4-Iodo-1,5-dimethyl-1H-pyrazole-3-carbaldehyde |

Nitration

Similar to halogenation, nitration of the pyrazole ring proceeds via electrophilic aromatic substitution at the C4 position. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. Due to the deactivating effect of the aldehyde group, forcing conditions may be required to achieve good conversion. The resulting product, 4-nitro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde, contains a versatile nitro group that can be further transformed, for example, by reduction to an amino group, allowing for the synthesis of a wide array of substituted pyrazole derivatives.

| Reagent | Conditions | Product |

|---|---|---|

| HNO₃ / H₂SO₄ | Standard nitrating conditions | 4-Nitro-1,5-dimethyl-1H-pyrazole-3-carbaldehyde |

Sulfonation

The electrophilic substitution of a sulfo group onto the pyrazole ring of this compound is a key derivatization reaction. While direct experimental studies on the sulfonation of this specific aldehyde are not extensively detailed in the provided literature, the reactivity of analogous pyrazole systems provides a strong basis for predicting the outcome of this reaction. The C4 position of the pyrazole ring is the most probable site for electrophilic attack due to the directing effects of the nitrogen atoms and the methyl group at the N1 position.

Research on the sulfonation of similar pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole and 1,3,5-trimethyl-1H-pyrazole, has demonstrated successful substitution at the C4 position. nih.gov These reactions typically employ strong sulfonating agents to introduce the sulfonic acid group onto the aromatic ring.

A common method for the sulfonylation of pyrazoles involves the use of chlorosulfonic acid in a suitable solvent like chloroform (B151607). nih.gov This is often followed by treatment with thionyl chloride to convert the resulting sulfonic acid into a more reactive sulfonyl chloride derivative. nih.gov This two-step process not only achieves sulfonation but also provides a versatile intermediate for further chemical transformations.

The general reaction scheme for the sulfonation of a dimethylpyrazole derivative can be represented as follows:

Reaction Scheme:

Following the sulfonation, treatment with a chlorinating agent such as thionyl chloride would yield the corresponding sulfonyl chloride:

Detailed research findings on the sulfonation of closely related pyrazoles provide insight into the expected reaction conditions and outcomes. For instance, the sulfonylation of 3,5-dimethyl-1H-pyrazole has been carried out by adding a chloroform solution of the pyrazole to a stirred solution of chlorosulfonic acid in chloroform at 0 °C. nih.gov The reaction mixture is then heated to 60 °C and stirred for an extended period to ensure complete reaction. nih.gov Subsequent treatment with thionyl chloride at the same temperature yields the desired sulfonyl chloride. nih.gov

The following interactive data table summarizes the typical conditions used for the sulfonation of a dimethylpyrazole, which can be considered indicative for this compound.

| Reagent/Parameter | Condition | Purpose | Reference |

| Starting Material | 3,5-dimethyl-1H-pyrazole | Substrate | nih.gov |

| Sulfonating Agent | Chlorosulfonic acid | Introduction of the SO3H group | nih.gov |

| Solvent | Chloroform | Reaction medium | nih.gov |

| Initial Temperature | 0 °C | Controlled addition of reagents | nih.gov |

| Reaction Temperature | 60 °C | To drive the reaction to completion | nih.gov |

| Reaction Time | 10 hours | To ensure complete sulfonation | nih.gov |

| Second Reagent | Thionyl chloride | Conversion of sulfonic acid to sulfonyl chloride | nih.gov |

| Second Reaction Time | 2 hours | To ensure complete conversion | nih.gov |

The resulting 1,5-dimethyl-3-formyl-1H-pyrazole-4-sulfonyl chloride is a valuable synthetic intermediate. The presence of the aldehyde group at the C3 position and the sulfonyl chloride group at the C4 position allows for a wide range of subsequent derivatization reactions, making it a useful building block in the synthesis of more complex heterocyclic compounds.

Advanced Applications in Chemical Research

Coordination Chemistry and Metal Complexes

The pyrazole (B372694) nucleus and the aldehyde group are key features that allow 1,5-dimethyl-1H-pyrazole-3-carbaldehyde to be an effective component in the synthesis of ligands for metal complexation. The inherent ability of pyrazole derivatives to coordinate with a wide range of metal ions has made them subjects of extensive research. nih.gov

This compound as a Ligand Precursor

The primary role of this compound in coordination chemistry is as a precursor for synthesizing more elaborate ligands. The aldehyde group provides a reactive site for condensation reactions, most commonly with primary amines, to form Schiff bases (imines). This reaction extends the molecular framework and introduces new donor atoms, enhancing the chelating ability of the resulting molecule.

A typical synthetic route involves the reaction of this compound with an aminofunctionalized compound. For instance, it can be reacted with 3-aminopropyl-functionalized silica (B1680970) gel in refluxing ethanol (B145695) to form an immobilized Schiff base ligand. nih.gov This process covalently grafts the pyrazole-containing moiety onto a solid support, creating a new chelating material suitable for applications like solid-phase extraction. nih.gov

| Reactant | Reaction Type | Resulting Ligand Type | Reference |

|---|---|---|---|

| 3-Aminopropyl-functionalized Silica | Condensation (Schiff Base formation) | Immobilized Iminopyrazole | nih.gov |

Formation of Metal Complexes

Once the Schiff base ligand is formed from this compound, it can readily form stable complexes with various metal ions. The nitrogen atom of the imine group and the pyridine-like nitrogen atom (N2) of the pyrazole ring can act as a bidentate donor set, forming a stable five-membered chelate ring with a metal center. nih.gov

This has been demonstrated in the preparation of a chelating matrix where the silica-immobilized ligand derived from this compound was used to bind metal ions. nih.govnih.gov The material showed a significant capacity for adsorbing heavy metal ions such as Pb(II), Cd(II), Cu(II), and Zn(II) from aqueous solutions. nih.gov Further modification by refluxing the material with copper nitrate (B79036) yields a copper-loaded adsorbent, SiNP-Cu, which has been effectively used for the removal of pharmaceuticals like trimethoprim (B1683648) from wastewater. nih.gov

| Metal Ion | Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Pb(II) | 74.89 | nih.gov |

| Cd(II) | Data Not Specified | nih.gov |

| Cu(II) | Data Not Specified | nih.govnih.gov |

| Zn(II) | Data Not Specified | nih.gov |

Catalytic Applications of Pyrazole-Metal Complexes

While specific catalytic applications for metal complexes derived directly from this compound are not extensively detailed in the cited literature, the broader family of pyrazole-metal complexes is well-known for its catalytic activity. The electronic properties and structural versatility of pyrazole-based ligands allow for the tuning of the metal center's reactivity, making them suitable for various catalytic transformations.

For example, complexes involving pyrazole-derived ligands are investigated for roles in oxidation reactions, carbon-carbon bond formation, and polymerization. The ability to immobilize these complexes on supports, as demonstrated with silica, opens avenues for developing heterogeneous catalysts that are easily separable and reusable, which is a significant advantage in industrial processes. nih.govnih.gov

Supramolecular Chemistry and Molecular Recognition

In the solid state, molecules derived from this compound can participate in non-covalent interactions that guide their assembly into well-defined, three-dimensional architectures. These interactions are fundamental to crystal engineering and the design of materials with specific properties.

Hydrogen Bonding Networks

Although this compound lacks the acidic N-H proton found in unsubstituted pyrazoles, its derivatives can still participate in hydrogen bonding. The aldehyde's oxygen atom and the pyrazole's N2 nitrogen atom are potential hydrogen bond acceptors. In crystal structures of related compounds, weak C-H···O and C-H···N interactions are often observed, which collectively contribute to the stability of the crystal lattice. Furthermore, when the aldehyde is converted into other functional groups (e.g., alcohols or amides), new hydrogen bond donors and acceptors are introduced, enabling the formation of more extensive and robust hydrogen-bonded networks. These interactions can include electrostatic attractions and bridging formations. nih.gov

π-π Stacking Interactions

The aromatic pyrazole ring is capable of engaging in π-π stacking interactions, which are crucial in the organization of molecules in the solid state. These interactions occur when aromatic rings are arranged in a parallel or near-parallel fashion, contributing to crystal packing stability. In the crystal structures of many pyrazole derivatives, the pyrazole rings are observed to stack with each other or with other aromatic moieties present in the molecule. The strength and geometry of these interactions are influenced by the substituents on the ring. These stacking forces, often working in concert with hydrogen bonds, direct the formation of specific supramolecular motifs, such as layers or columns, within the crystal.

Host-Guest Chemistry and MOF Ligands

The pyrazole moiety is a well-established functional group for constructing Metal-Organic Frameworks (MOFs), which are crystalline materials with porous structures capable of hosting guest molecules. While this compound is not typically used as a primary ligand itself, its pyrazole core is fundamental to the ligands that form these frameworks, and the aldehyde group offers a site for modification into suitable linker functionalities (e.g., carboxylates).

Research has demonstrated that pyrazole-based linkers can create robust and stable MOFs. For instance, MOFs constructed from pyrazole-dicarboxylate ligands have shown exceptional stability and a unique capability for selective guest capture. dtu.dk In these structures, the pyrazole groups can be positioned within the MOF's pores, leaving them free to interact with guest molecules. dtu.dk This has been effectively utilized in the selective capture of formaldehyde (B43269), where a mild chemisorption mechanism occurs. The interaction involves hydrogen bonding between the guest formaldehyde molecule and the N-H group of the pyrazole ring within the host framework. dtu.dk

Furthermore, complex pyrazole-based ligands have been used to synthesize MOFs with unique pore geometries, such as "pinwheel"-shaped channels. These specialized frameworks have been investigated as stable and reversible sensors for sulfur dioxide (SO₂), demonstrating the critical role of the pyrazole ligand in defining the host-guest interaction and the material's ultimate function. digitellinc.com These examples underscore the potential of pyrazole derivatives, including those synthetically accessible from this compound, in designing advanced MOFs for targeted molecular recognition, separation, and sensing. digitellinc.comnumberanalytics.com

Material Science Applications

The distinct chemical properties of this compound make it a valuable precursor in material science for creating functional materials with tailored characteristics.

The development of selective and sensitive chemosensors is a significant area of material science. Pyrazole derivatives are recognized as an important class of chelating ligands for metal ions, forming the basis of many sensor molecules. rsc.orgnih.gov The aldehyde functionality of this compound is particularly advantageous, as it provides a reactive handle for the straightforward synthesis of more complex sensor molecules, such as Schiff bases and hydrazones.

These derivatives often exhibit significant changes in their optical properties, such as color or fluorescence, upon binding with specific metal ions. For example, acylhydrazone derivatives containing a pyridine-pyrazole scaffold have been developed as fluorescent chemosensors for the selective detection of Aluminum ions (Al³⁺). nih.gov The sensing mechanism in such molecules often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the pyrazole-derived ligand restricts intramolecular rotation and enhances fluorescence intensity. researchgate.net The versatility of the pyrazole-aldehyde structure allows for the design of sensors for a variety of metal ions, including Zn²⁺, by modifying the structure to create specific binding pockets. nih.govresearchgate.net

While the pyrazole ring itself is not inherently fluorescent, it serves as an excellent scaffold for building highly fluorescent molecules and materials for optoelectronic applications. rsc.org The aldehyde group on this compound is a key functional group for extending the π-conjugated system, which is essential for achieving desired photophysical properties.

Through chemical reactions at the aldehyde site, the pyrazole core can be integrated into larger molecular architectures with significant fluorescent and optoelectronic capabilities. For instance, pyrazole-4-carbaldehyde derivatives have been used to synthesize novel fluorescent boron(III) complexes that emit light in the green portion of the visible spectrum. nih.gov In other research, pyrazole-4-carbaldehydes have been used as precursors to create highly fluorescent dyes based on a pyrazolylpyrene structure, which exhibit bright emission. mdpi.com The resulting materials often display high fluorescence quantum yields, large Stokes shifts, and solvatochromic behavior, making them suitable for applications as electroluminescent compounds and organic fluorophores. rsc.orgnih.gov

The chemical reactivity of this compound establishes it as a versatile precursor for a wide range of advanced materials with specifically tailored properties. The ability to functionalize the aldehyde group allows for its incorporation into diverse molecular and polymeric structures, leading to materials designed for specific functions.

The applications discussed previously—creating selective MOFs for host-guest chemistry, designing targeted chemosensors for ion detection, and synthesizing novel fluorescent dyes—are all examples of this principle. dtu.dkresearchgate.netmdpi.com By choosing the appropriate reaction partners, the pyrazole unit can be systematically integrated into materials with desired electronic, optical, or binding properties. This adaptability makes it a valuable component in the synthetic chemist's toolbox for developing next-generation functional materials.

One of the most well-documented applications of this compound is in the creation of organically modified silica adsorbents for environmental remediation. A novel chelating material, designated SiNP, has been synthesized by chemically grafting this compound onto the surface of silica gel that was previously modified with 3-aminopropyltrimethoxysilane.

This process results in a stable material that acts as a highly effective sorbent for the solid-phase extraction of heavy metal ions from aqueous solutions. The immobilized pyrazole-aldehyde derivative provides chelating sites that readily bind with metal ions. The SiNP material has demonstrated high adsorption capacity for several toxic heavy metals, including Lead (Pb(II)), Cadmium (Cd(II)), Copper (Cu(II)), and Zinc (Zn(II)). Furthermore, this functionalized silica has been successfully used to remove pharmaceuticals, such as the antibiotic trimethoprim, from wastewater with high efficiency and the potential for regeneration and reuse.

The physical characteristics of the silica change upon functionalization, as detailed in the table below.

| Silica Derivative | Specific Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|

| Free Silica | 305.21 | 0.77 |

| SiNH₂ (Aminopropyl-modified silica) | 283.08 | 0.69 |

| SiNP (Pyrazole-functionalized silica) | 236.60 | 0.64 |

The adsorption performance of the SiNP material for heavy metals is summarized in the following table.

| Metal Ion | Adsorption Capacity (mg/g) |

|---|---|

| Pb(II) | 74.89 |

| Cd(II) | 34.21 |

| Cu(II) | 29.57 |

| Zn(II) | 15.82 |

Computational Chemistry and Mechanistic Studies

Molecular Modeling and Quantum Mechanical Calculations

Molecular modeling and quantum mechanical calculations are fundamental to investigating the properties of pyrazole (B372694) derivatives. eurasianjournals.com For molecules related to 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, these techniques are employed to predict binding modes and affinities with biological targets. eurasianjournals.com Quantum mechanical methods, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of these compounds. eurasianjournals.com

In a specific application, theoretical and computational studies were conducted on a material synthesized using this compound. This research involved modifying a silica (B1680970) surface with the compound to create an adsorbent for wastewater treatment. The study utilized molecular dynamics simulations combined with quantum mechanics/molecular mechanics (QM/MM) to understand the interactions at the molecular level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational possibilities of pyrazole derivatives. eurasianjournals.com These simulations provide a view of how molecules like this compound and its derivatives behave over time, which is critical for understanding their stability and interaction mechanisms. nih.gov For instance, MD simulations have been used to assess the binding stability of complex pyrazole derivatives within the active sites of enzymes, such as rearranged during transfection (RET) kinase. nih.gov In the study of the adsorbent material derived from this compound, MD simulations were part of the theoretical investigation to support the experimental findings of high pollutant removal efficiency.

DFT Studies for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic properties of molecules. For pyrazole derivatives, DFT is applied to optimize molecular geometries and to determine various reactivity descriptors. asrjetsjournal.orgjcsp.org.pk These descriptors, such as ionization potential, electron affinity, chemical hardness, and softness, are calculated to predict the reactive sites of the molecule. asrjetsjournal.org

DFT calculations at the B3LYP/6-31G* level of theory have been used to investigate the ground state geometries and electronic properties of various pyrazole-carboxamide compounds. jcsp.org.pkresearchgate.net Such studies help in understanding intramolecular charge transfer, which is explained by analyzing the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs). jcsp.org.pkresearchgate.net

Table 1: Calculated Molecular Properties of Pyrazole Derivatives from DFT Studies

| Property | Description | Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. jcsp.org.pk |

| Reactivity Descriptors | Includes electronegativity, chemical potential, hardness, softness, and electrophilicity index. | Predicts the overall reactivity and stability of the molecule. asrjetsjournal.org |

This table is a generalized representation of data typically generated in DFT studies of pyrazole derivatives.

Reaction Mechanism Elucidation

The aldehyde group of this compound is the primary site for chemical transformations, typically involving nucleophilic attack at the carbonyl carbon. The elucidation of its reaction mechanisms is crucial for its application in synthesis.

Common reactions include:

Condensation Reactions: It readily reacts with amines and hydrazines to form Schiff bases and hydrazones, respectively. ekb.eg The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. This is a key step in synthesizing larger, more complex molecules from the pyrazole aldehyde scaffold. chim.it

Vilsmeier-Haack Reaction: While this reaction is often used to synthesize pyrazole-4-carbaldehydes by formylating a pyrazole ring, the general principles of electrophilic substitution are relevant to understanding the reactivity of the pyrazole core. researchgate.netnih.gov

Grignard Reactions: The compound can react with organometallic reagents like methylmagnesium bromide. The mechanism involves the nucleophilic addition of the Grignard reagent's carbanion to the aldehyde's carbonyl carbon, forming a secondary alcohol after acidic workup.

Structure-Activity Relationship (SAR) Studies

This compound itself is not typically the subject of SAR studies. Instead, it serves as a valuable and versatile building block for the synthesis of diverse heterocyclic compounds that are then evaluated for their biological activities. dntb.gov.ua The pyrazole core is considered a "privileged scaffold" in medicinal chemistry. The SAR of the resulting larger molecules provides insights into how different substituents, often introduced via reactions with the aldehyde group, affect biological potency and selectivity.

Table 2: Role of Pyrazole Scaffolds in Structure-Activity Relationships

| Target | Pyrazole Derivative Class | Key SAR Findings |

| MALT1 Protease | 1,5-bisphenylpyrazoles | Phenyl rings are crucial for potency, and a secondary amide with an aminoethyl moiety at the 3-position enhances activity. sci-hub.se |

| Meprin α and β | 3,4,5-substituted pyrazoles | Phenyl groups at the 3 and 5 positions lead to high inhibitory activity. Introduction of acidic moieties can increase inhibition of meprin β. scispace.com |

| Mcl-1 (Myeloid cell leukemia 1) | Renieramycin T analogues | The specific structure of side groups attached to the core scaffold is critical for targeting the Mcl-1 protein. nih.gov |

| PDE1 (Phosphodiesterase 1) | Pyrazolo[3,4-d]pyrimidines | A cyclopentyl ring fused to the pyrazole scaffold is necessary for binding potency, and a phenylamino (B1219803) substitution at the 3-position is crucial. researchgate.net |

| Cannabinoid Receptor (CB1) | Biarylpyrazoles | A para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position are required for potent antagonistic activity. elsevierpure.com |

These studies highlight that while the 1,5-dimethyl-1H-pyrazole core provides a stable and effective foundation, the specific functional groups attached to it, often via the C3-carbaldehyde, are determinant factors for the final compound's biological activity and target specificity.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

While the Vilsmeier-Haack reaction remains a primary method for the formylation of pyrazole (B372694) rings, ongoing research is focused on developing greener, more efficient, and milder alternatives. organic-chemistry.orgsmolecule.comnumberanalytics.com The classic Vilsmeier-Haack protocol involves an electrophilic substitution using a chloroiminium salt (the Vilsmeier reagent) generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). numberanalytics.comijpcbs.com This reagent attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde. numberanalytics.comnih.gov

Emerging methodologies aim to improve upon this foundation by addressing factors such as harsh reagents and long reaction times. Key areas of development include:

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to dramatically reduce reaction times for Vilsmeier-Haack formylations from several hours to mere minutes, often with improved yields and alignment with green chemistry principles. smolecule.comsmolecule.com

Alternative Activating Agents : To circumvent the use of the aggressive reagent POCl₃, milder alternatives are being explored. One promising approach is the use of 2,4,6-trichloro-1,3,5-triazine in combination with DMF, which allows for formylation to proceed under less harsh conditions, benefiting substrates that may be sensitive to the traditional protocol. smolecule.com

Oxidation of Precursors : An alternative to direct formylation is the controlled oxidation of corresponding pyrazolyl-methanols. Reagents such as Dess–Martin periodinane or iron(III) chloride (FeCl₃·6H₂O) have been successfully used to oxidize pyrazolyl alcohols to their corresponding aldehydes without over-oxidation to carboxylic acids. researchgate.netnih.gov

These evolving synthetic strategies are summarized in the table below.

| Methodology | Reagents & Conditions | Key Advantages |

| Classic Vilsmeier-Haack | 1,5-dimethylpyrazole (B184060), POCl₃, DMF, followed by hydrolysis | Well-established, reliable for many substrates. ijpcbs.com |

| Microwave-Assisted V-H | 1,5-dimethylpyrazole, POCl₃, DMF, Microwave (e.g., 200-300W) | Rapid reaction times (minutes vs. hours), improved yields. smolecule.com |

| Triazine-Mediated Formylation | 1,5-dimethylpyrazole, 2,4,6-trichloro-1,3,5-triazine, DMF | Milder reaction conditions, suitable for sensitive substrates. smolecule.com |

| Alcohol Oxidation | (1,5-dimethyl-1H-pyrazol-3-yl)methanol, Dess-Martin periodinane or FeCl₃ | Avoids direct formylation reagents, offers an alternative synthetic route. researchgate.netnih.gov |

Exploration of New Chemical Transformations

The aldehyde functional group of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde serves as a versatile handle for a wide array of chemical transformations, enabling its use as a scaffold for the synthesis of diverse heterocyclic compounds. umich.edu Current and future research focuses on leveraging this reactivity in both established and novel reaction pathways.

A significant area of exploration is the Knoevenagel condensation , a nucleophilic addition of an active hydrogen compound to the aldehyde's carbonyl group, followed by dehydration. wikipedia.org This reaction is highly effective for creating new carbon-carbon bonds and yields α,β-unsaturated products. wikipedia.org Research into greener methodologies for this transformation has demonstrated success using mild catalysts like ammonium (B1175870) carbonate in aqueous media, sometimes enhanced by sonication. researchgate.net

Other key chemical transformations include:

Schiff Base and Hydrazone Formation : The aldehyde readily reacts with various primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. ekb.eg These products are not only important final compounds but also serve as intermediates for further cyclization reactions.

Multicomponent Reactions (MCRs) : There is growing interest in using pyrazole aldehydes in MCRs, where multiple reactants combine in a single step to form complex products. mdpi.com This approach allows for the efficient construction of elaborate molecules, such as pyrazolyl-substituted thiazolidinones, from the aldehyde, an amine, and a mercapto-acid. umich.edu

Tandem Reactions : Advanced synthetic strategies involve tandem reactions, where a single procedure initiates multiple bond-forming events. An example is the tandem Knoevenagel condensation–Michael addition, where an initial condensation product is immediately subjected to a subsequent Michael addition in a one-pot process. nih.gov

The versatility of this compound as a synthetic precursor is highlighted below.

| Reaction Type | Key Reagents | Resulting Product Class |

| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile (B47326), thiobarbituric acid) | α,β-Unsaturated pyrazole derivatives. researchgate.net |

| Schiff Base Formation | Primary amines (anilines) | Pyrazolyl-methanimine derivatives. ekb.eg |

| Hydrazone Formation | Hydrazines (e.g., phenylhydrazine) | Pyrazolyl-hydrazone derivatives. ekb.eg |

| Cyclocondensation | Thiosemicarbazide, phenacyl bromides | Pyrazolyl–thiazole derivatives. nih.gov |

| Three-Component Reaction | Amines, 2-mercaptoacetic acid | Pyrazolyl-thiazolidin-4-one derivatives. umich.edu |

Advanced Computational Approaches for Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intrinsic properties of pyrazole derivatives, offering insights that guide experimental design and interpretation. eurasianjournals.com DFT allows for the detailed theoretical examination of molecular structure, reactivity, and spectroscopic properties. researchgate.netnih.govtandfonline.com

For a molecule like this compound, DFT calculations can provide a wealth of predictive data:

Structural Optimization : DFT is used to determine the most stable three-dimensional geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. nih.gov

Electronic Properties : Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netscispace.com A smaller gap generally implies higher reactivity.

Reactivity Prediction : The Molecular Electrostatic Potential (MEP) surface can be calculated to visualize electron density distribution. tandfonline.comasrjetsjournal.org This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. asrjetsjournal.org

Spectroscopic Simulation : DFT methods can accurately predict vibrational frequencies (FT-IR), NMR chemical shifts (¹H & ¹³C), and electronic transitions (UV-Vis spectra). researchgate.netasrjetsjournal.org These theoretical spectra serve as a powerful complement to experimental data for structural confirmation.

The application of these computational tools provides a deeper understanding of the molecule's behavior at a quantum level, enabling the rational design of new derivatives with desired electronic and chemical properties.

| Computational Parameter (DFT) | Significance and Application |

| Optimized Molecular Geometry | Provides precise bond lengths and angles for the most stable conformation. tandfonline.com |

| HOMO Energy | Indicates the ability to donate an electron; associated with nucleophilicity. |

| LUMO Energy | Indicates the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Energy Gap | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. scispace.com |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. asrjetsjournal.org |

| Calculated Vibrational Frequencies | Simulates the FT-IR spectrum to aid in the identification of functional groups. nih.gov |

Integration with Machine Learning for Accelerated Discovery

The intersection of computational chemistry and artificial intelligence is creating a paradigm shift in materials science and drug discovery. Machine learning (ML) offers a powerful framework for accelerating the design and synthesis of novel pyrazole-based compounds. researchgate.netnih.gov By training algorithms on large datasets of known molecules, ML models can learn complex structure-property relationships.

In the context of this compound and its derivatives, ML can be integrated in several ways:

Quantitative Structure-Property Relationship (QSPR) Modeling : ML algorithms, such as random forests and artificial neural networks, can be used to build robust QSPR models. researchgate.net These models can rapidly predict physical, chemical, or biological properties for virtual compounds, bypassing the need for time-consuming synthesis and testing for every candidate.

Virtual Screening : For applications in drug discovery, ML models can screen vast virtual libraries containing thousands of pyrazole derivatives to identify candidates with a high probability of possessing a desired biological activity. ontosight.ai This significantly narrows the field of candidates for experimental validation.

Synthesis Planning : Sophisticated ML tools are being developed to predict the outcomes of chemical reactions and even suggest optimal synthetic routes. This can help chemists design more efficient pathways to target molecules derived from this compound.

Synergy with DFT : A particularly powerful workflow combines the speed of ML with the accuracy of DFT. researchgate.net ML can be used to rapidly screen a large chemical space and identify a small subset of promising candidates. High-level DFT calculations can then be performed on these selected candidates to obtain highly accurate predictions of their properties before committing to laboratory synthesis. researchgate.net

This integrated in silico approach represents a significant future direction, promising to reduce the cost and time required to discover next-generation materials and therapeutics based on the versatile pyrazole scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is typically synthesized via condensation reactions under mild reflux conditions. For example, it has been reacted with amino-functionalized silica nanoparticles (SiNP) in anhydrous ethanol at atmospheric pressure for 8 hours to form chelating sorbents . Optimization can involve varying solvent polarity (e.g., ethanol vs. DMF), temperature control (60–80°C), and catalyst selection (e.g., KOH for hydrolysis steps). Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates and minimize side products .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions and purity. IR spectroscopy helps identify aldehyde (C=O stretch ~1700 cm) and pyrazole ring vibrations.

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is standard for structural elucidation . Programs like ORTEP-III aid in visualizing molecular geometry and hydrogen-bonding networks . For example, ethyl pyrazole carboxylate derivatives have been resolved to 0.80 Å resolution using these tools .

Q. How is this compound utilized in materials science, particularly in designing functionalized adsorbents?

- Methodological Answer : The aldehyde group enables Schiff base formation with amine-functionalized substrates. In one study, it was grafted onto silica nanoparticles via NH-silane linkers to create heavy-metal adsorbents. Post-functionalization analysis includes BET surface area measurements, FTIR for confirming imine bonds, and ICP-MS for quantifying metal uptake (e.g., Pb or Cd) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel pyrazole-3-carbaldehyde derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from regioisomeric byproducts or tautomerism. Strategies include:

- 2D NMR (e.g., - HSQC) to assign ambiguous peaks.

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated chemical shifts for candidate structures.

- X-ray Diffraction : Resolve ambiguities by crystallizing the compound, as seen in studies of ethyl 1,5-diphenylpyrazole carboxylates .

- Iterative refinement of synthetic conditions to suppress isomer formation .

Q. What experimental design principles apply when evaluating the chelating properties of this compound-based adsorbents?

- Methodological Answer :

- Batch Adsorption Studies : Vary pH (2–10), initial metal concentration (10–500 ppm), and contact time (0–24 hrs). Use Langmuir/Freundlich models to fit isotherms.